molecular formula C14H28ClNO B8744213 Chloroacetamide, N,N-dihexyl- CAS No. 32322-39-7

Chloroacetamide, N,N-dihexyl-

Cat. No. B8744213
Key on ui cas rn: 32322-39-7
M. Wt: 261.83 g/mol
InChI Key: ZGQVQRKCUZEQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04895951

Procedure details

Pyridine diamide 3 was prepared according to the general procedure described in Example 8 using 2-(aminomethyl)pyridine (0.015 mol), 2-chloro-N,N-dihexylacetamide (0.048 mol), diisopropylethylamine (0.033 mol) and dimethoxyethane (25 mL). The product was isolated from a heptane extraction of the acidic aqueous layer. The product was made basic by extraction with aqueous NaaOH. The organic solution was concentration, and the residue was distilled (200° C., 0.05 mm) to afford 6.1 g of pure product.
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
0.048 mol
Type
reactant
Reaction Step Two
Quantity
0.033 mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.ClC[C:11]([N:13](CCCCCC)CCCCCC)=[O:12].C(N(C(C)C)CC)(C)C.C(COC)[O:36]C>CCCCCCC>[N:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:11]([NH2:13])=[O:12])[C:3]=1[C:2]([NH2:1])=[O:36]

Inputs

Step One
Name
Quantity
0.015 mol
Type
reactant
Smiles
NCC1=NC=CC=C1
Step Two
Name
Quantity
0.048 mol
Type
reactant
Smiles
ClCC(=O)N(CCCCCC)CCCCCC
Step Three
Name
Quantity
0.033 mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
C(OC)COC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was made basic by extraction with aqueous NaaOH
CONCENTRATION
Type
CONCENTRATION
Details
concentration
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled (200° C., 0.05 mm)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C(=CC=C1)C(=O)N)C(=O)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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